molecular formula C17H20N2O2S B12574163 N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide CAS No. 193945-42-5

N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B12574163
CAS No.: 193945-42-5
M. Wt: 316.4 g/mol
InChI Key: XOAJRNXXGKJOGF-UHFFFAOYSA-N
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Description

N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzylideneamino group attached to a propyl chain, which is further connected to a 4-methylbenzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide typically involves the condensation of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine, followed by the reaction with benzaldehyde. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. .

Scientific Research Applications

N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase. This inhibition disrupts essential biological processes in microorganisms, leading to their antimicrobial effects. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

193945-42-5

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[3-(benzylideneamino)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H20N2O2S/c1-15-8-10-17(11-9-15)22(20,21)19-13-5-12-18-14-16-6-3-2-4-7-16/h2-4,6-11,14,19H,5,12-13H2,1H3

InChI Key

XOAJRNXXGKJOGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN=CC2=CC=CC=C2

Origin of Product

United States

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